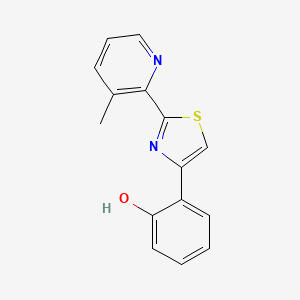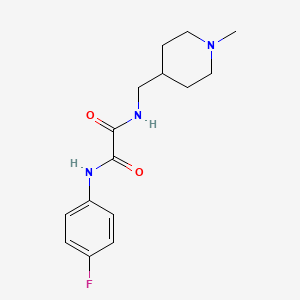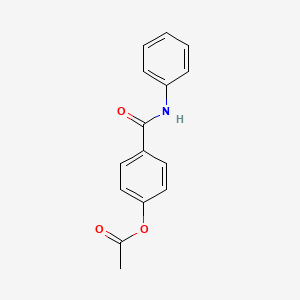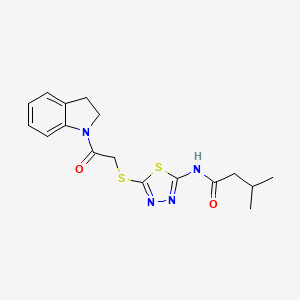
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole, also known as MPT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MPT has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
作用机制
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is not fully understood. However, studies have shown that 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole exerts its biological effects by modulating various signaling pathways. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to possess anti-tumor properties by inhibiting cell proliferation and inducing apoptosis.
实验室实验的优点和局限性
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of using 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific signaling pathways.
未来方向
There are several future directions for the study of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole. One area of research is to investigate the potential therapeutic effects of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole on various diseases such as cancer, diabetes, and Alzheimer's disease. Another area of research is to investigate the mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole in more detail to better understand its effects on various signaling pathways. Additionally, future studies could investigate the potential synergistic effects of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole with other compounds to enhance its therapeutic potential.
合成方法
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole involves the reaction between 2-acetylthiophene and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction yields 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole as a yellow crystalline solid with a melting point of 223-225°C.
科学研究应用
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been used in various scientific research studies to investigate its potential therapeutic effects on various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-8-16-14(10)15-17-12(9-19-15)11-6-2-3-7-13(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZQLIZKVKPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)
![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)
![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)





![(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)


